molecular formula C17H14F3N3OS B2666566 N-benzyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide CAS No. 255909-10-5

N-benzyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B2666566
CAS No.: 255909-10-5
M. Wt: 365.37
InChI Key: SICJXNQFVSKHBI-UHFFFAOYSA-N
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Description

N-benzyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide is a pyridine-based acetamide derivative characterized by a trifluoromethyl (-CF₃) group at position 4, a cyano (-CN) group at position 3, and a methyl (-CH₃) group at position 6 on the pyridine ring. The acetamide moiety is substituted with a benzyl group at the nitrogen atom, forming the N-benzylacetamide core.

The structural features of this compound—specifically the electron-withdrawing trifluoromethyl and cyano groups—may enhance metabolic stability and binding affinity in biological systems. The benzyl group on the acetamide nitrogen could influence lipophilicity and membrane permeability, critical factors in drug design .

Properties

IUPAC Name

N-benzyl-2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3OS/c1-11-7-14(17(18,19)20)13(8-21)16(23-11)25-10-15(24)22-9-12-5-3-2-4-6-12/h2-7H,9-10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICJXNQFVSKHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SCC(=O)NCC2=CC=CC=C2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the pyridine ring. The cyano and trifluoromethyl groups are introduced through specific reactions, such as nucleophilic substitution and electrophilic addition. The final step involves the formation of the acetamide group through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

N-benzyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-benzyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide, we compare it with structurally related compounds, focusing on molecular features, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity References
Target Compound : this compound C₁₉H₁₅F₃N₄OS 396.44 (calculated) - Pyridine: 3-CN, 6-CH₃, 4-CF₃
- Acetamide: N-benzyl
Not reported in literature; inferred potential for kinase inhibition based on structural analogs
KX2-391 (Thiazole Analog) : N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide C₂₄H₂₇N₃O₃S 437.55 - Thiazole ring
- Morpholinoethoxy-phenyl group
- Acetamide: N-benzyl
Src kinase inhibition (GI₅₀ = 1.34 µM in NIH3T3/c-Src527F cells)
N-(2-Cyanophenyl)-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide C₂₀H₁₁F₃N₄OS₂ 444.5 - Pyridine: 3-CN, 6-(2-thienyl), 4-CF₃
- Acetamide: N-(2-cyanophenyl)
No activity reported; structural variation increases aromaticity and molecular weight
2-{[6-Benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide C₁₆H₁₂F₃N₃OS 367.35 - Pyridine: 6-benzyl, 3-CN, 4-CF₃
- Acetamide: Unsubstituted (NH₂)
Positional isomerism alters steric effects; no reported bioactivity
N-[4-Amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide C₉H₁₀ClN₅OS 279.73 - Pyridine: 4-NH₂, 5-CN, 6-SCH₃
- Acetamide: 2-chloro
Hydrogen-bonding network in crystal structure enhances stability

Key Observations :

Structural Variations and Bioactivity :

  • Replacement of the pyridine ring with thiazole (e.g., KX2-391) shifts activity toward Src kinase inhibition, suggesting heterocycle choice critically modulates target selectivity .
  • The trifluoromethyl group in the target compound and analogs (e.g., ) enhances metabolic stability and hydrophobic interactions, but its position (4 vs. 6 on pyridine) affects steric bulk and binding pocket compatibility.

The 2-thienyl substituent in introduces π-stacking capacity, which may enhance binding to aromatic residues in enzymes.

Crystallographic Insights :

  • Pyridine-containing analogs (e.g., ) exhibit hydrogen-bonding networks (N–H⋯O) that stabilize crystal packing, a feature relevant to solubility and formulation .

Biological Activity

N-benzyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide, with the CAS number 255909-10-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and antitumor properties, supported by data tables and relevant research findings.

  • Molecular Formula: C17H14F3N3OS
  • Molecular Weight: 365.37 g/mol
  • CAS Number: 255909-10-5

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its antimicrobial and anticancer properties.

Antimicrobial Activity

  • Antibacterial Properties
    • The compound has demonstrated notable antibacterial activity against Gram-positive bacteria. In vitro studies have shown a minimum inhibitory concentration (MIC) ranging from 15.625 to 125 μM against various strains, including Staphylococcus aureus and Enterococcus faecalis. The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid production .
  • Antifungal Activity
    • Preliminary findings suggest that this compound exhibits moderate antifungal activity against Candida species, although specific MIC values remain to be fully characterized in detailed studies.

Antitumor Activity

Research into the antitumor properties of this compound indicates promising results:

  • In cell line assays, it has shown effectiveness in inhibiting the proliferation of cancer cells. For instance, in 2D assays, it demonstrated significant cytotoxicity with IC50 values around 6.26 μM for certain lung cancer cell lines. The compound's activity was less pronounced in 3D culture systems, indicating a potential difference in efficacy based on the cellular environment .

Data Table: Biological Activity Summary

Activity Type Target Organism/Cell Line MIC/IC50 Value Reference
AntibacterialStaphylococcus aureus15.625 - 125 μM
AntibacterialEnterococcus faecalis62.5 - 125 μM
AntifungalCandida speciesTBDTBD
AntitumorHCC827 (lung cancer)6.26 μM
AntitumorNCI-H358 (lung cancer)6.48 μM

Case Studies and Research Findings

  • Study on Antibacterial Mechanisms
    • A study highlighted the compound's ability to disrupt biofilm formation in MRSA strains, with a minimum biofilm inhibitory concentration (MBIC) of approximately 62 μg/mL. This suggests potential applications in treating biofilm-associated infections .
  • Antitumor Efficacy Studies
    • In a comparative study involving various synthesized compounds, this compound was among those exhibiting significant antitumor activity in both monolayer and spheroid cultures, indicating its potential as a lead compound for further development in cancer therapeutics .

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